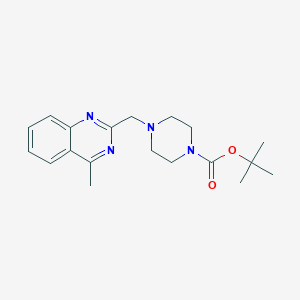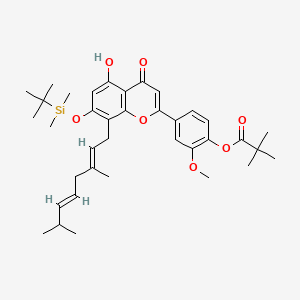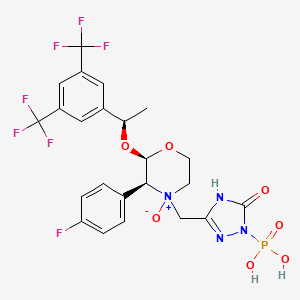
4-Methylsyringol Gentiobioside O-Heptacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylsyringol Gentiobioside O-Heptacetate is a complex organic compound known for its unique chemical structure and properties It is a derivative of 4-methylsyringol, a phenolic compound, and gentiobioside, a disaccharide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside O-Heptacetate typically involves the acetylation of 4-Methylsyringol Gentiobioside. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the heptacetate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-Methylsyringol Gentiobioside O-Heptacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
4-Methylsyringol Gentiobioside O-Heptacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-Methylsyringol Gentiobioside O-Heptacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
4-Methylsyringol Gentiobioside: A closely related compound without the heptacetate modification.
Syringol Gentiobioside: Another similar compound with a different phenolic structure.
4-Methylguaiacol Gentiobioside: A compound with a similar glycoside structure but different phenolic component.
Uniqueness
4-Methylsyringol Gentiobioside O-Heptacetate is unique due to its heptacetate modification, which imparts distinct chemical properties and reactivity. This modification can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C35H46O20 |
|---|---|
分子量 |
786.7 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,6-dimethoxy-4-methylphenoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H46O20/c1-15-11-23(43-9)27(24(12-15)44-10)55-35-33(52-22(8)42)31(50-20(6)40)29(48-18(4)38)26(54-35)14-46-34-32(51-21(7)41)30(49-19(5)39)28(47-17(3)37)25(53-34)13-45-16(2)36/h11-12,25-26,28-35H,13-14H2,1-10H3/t25-,26-,28-,29-,30+,31+,32-,33-,34-,35+/m1/s1 |
InChIキー |
QVHGEICRQGCABJ-CPUIDEJKSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
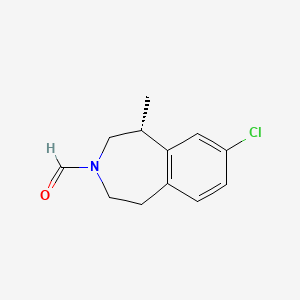
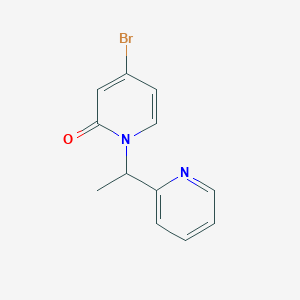
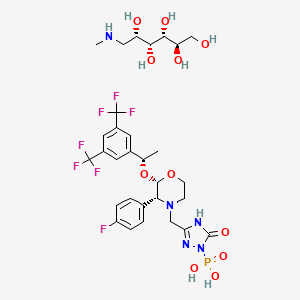
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
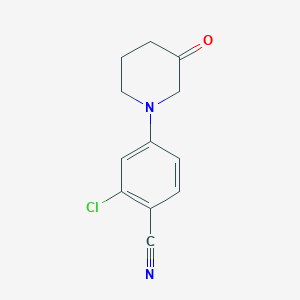
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
